molecular formula C24H18ClN B1591177 4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 880800-25-9

4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B1591177
CAS No.: 880800-25-9
M. Wt: 355.9 g/mol
InChI Key: DUWBYNUKPGQYPJ-UHFFFAOYSA-N
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Description

4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C24H18ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and sublimation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can undergo electrophilic and nucleophilic reactions, affecting the electronic properties of the aromatic ring. These interactions can influence various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine is unique due to the combination of the biphenyl core, chlorine substitution, and amine functionality. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWBYNUKPGQYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587851
Record name 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880800-25-9
Record name 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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